4-(2-Hydroxyethyl)benzoic acid

Solubility Formulation Polymer Chemistry

Researchers synthesizing step-growth polymers often face inconsistent reactivity from rigid or incorrectly substituted monomers. Using generic benzoic acid derivatives in liquid crystalline polymers (LCPs) or biodegradable polyesters compromises mesophase stability and degradation profiles. 4-(2-Hydroxyethyl)benzoic acid (CAS 46112-46-3) resolves this with a flexible hydroxyethyl spacer that imparts tunable backbone flexibility and enables cleavable ester linkages for prodrug design. • Bifunctional -COOH and -OH groups enable direct step-growth polymerization. • ≥95% purity ensures reproducible polycondensation stoichiometry. • Soluble in DMSO and ethanol for solution-phase synthesis; white crystalline solid.

Molecular Formula C9H10O3
Molecular Weight 166.17 g/mol
CAS No. 46112-46-3
Cat. No. B1331172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Hydroxyethyl)benzoic acid
CAS46112-46-3
Molecular FormulaC9H10O3
Molecular Weight166.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCO)C(=O)O
InChIInChI=1S/C9H10O3/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4,10H,5-6H2,(H,11,12)
InChIKeyFUWHCTSQIAULAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Hydroxyethyl)benzoic acid (CAS 46112-46-3) for Advanced Polymer and Pharmaceutical Research: Properties and Procurement Guide


4-(2-Hydroxyethyl)benzoic acid (CAS 46112-46-3) is a para-substituted benzoic acid derivative bearing a hydroxyethyl side chain at the 4-position. As an aromatic carboxylic acid with an aliphatic hydroxyl group, this bifunctional monomer offers dual reactivity enabling diverse synthetic transformations, including esterification and polycondensation. Its molecular formula is C9H10O3 with a molecular weight of 166.17 g/mol . The compound is a white to off-white crystalline solid with a melting point of 122–129 °C and a predicted pKa of 4.26 ± 0.10 . This compound serves as a versatile building block in polymer chemistry, medicinal chemistry, and material science, where its specific hydroxyethyl substitution pattern imparts distinct physicochemical properties compared to closely related analogs.

Why 4-(2-Hydroxyethyl)benzoic acid (CAS 46112-46-3) Cannot Be Replaced by Generic Benzoic Acid Derivatives


The hydroxyethyl substituent at the para position is the critical determinant of this compound's unique functional profile. Unlike 4-hydroxybenzoic acid (4-HBA) which bears a phenolic hydroxyl directly attached to the aromatic ring, the aliphatic hydroxyethyl group in 4-(2-hydroxyethyl)benzoic acid introduces a flexible two-carbon spacer . This structural distinction fundamentally alters solubility, reactivity, and intermolecular interactions [1]. Furthermore, regioisomeric variations—such as 4-(1-hydroxyethyl)benzoic acid—exhibit different steric and electronic properties, impacting crystallization behavior and polymer chain packing [2]. Attempting to substitute generic benzoic acid derivatives in precision applications such as liquid crystalline polymers or tailored drug conjugates will compromise performance, as the specific hydroxyethyl chain length and substitution position are engineered for defined material properties or biological recognition.

Quantitative Performance Differentiation of 4-(2-Hydroxyethyl)benzoic acid (CAS 46112-46-3) vs. Key Analogs


Enhanced Solubility in Polar Organic Solvents vs. 4-Hydroxybenzoic Acid

4-(2-Hydroxyethyl)benzoic acid exhibits superior solubility in polar organic solvents compared to 4-hydroxybenzoic acid (4-HBA), a common preservative and monomer. While 4-HBA demonstrates limited solubility in water (5 mg/mL at 25°C) and requires 125 parts water per part solid, 4-(2-hydroxyethyl)benzoic acid is readily soluble in DMSO, pyridine, methanol, and ethanol . This improved solubility profile is attributed to the aliphatic hydroxyethyl group, which reduces crystal lattice energy and enhances solvent-solute interactions, enabling higher concentration processing in solution-based polymerizations and formulations.

Solubility Formulation Polymer Chemistry

Lower Melting Point and Thermal Processability vs. 4-Carboxyphenylacetic Acid

4-(2-Hydroxyethyl)benzoic acid exhibits a significantly lower melting point (122–129 °C) compared to 4-carboxyphenylacetic acid (234–236 °C, or 243–247 °C depending on measurement) . This lower melting point facilitates melt polycondensation at milder temperatures, reducing thermal degradation risks during polymer synthesis. In contrast, 4-carboxyphenylacetic acid requires higher processing temperatures, which may limit its compatibility with thermally sensitive co-monomers or functional groups.

Thermal Properties Polymer Processing Monomer Selection

Regioisomeric Differentiation: 2-Hydroxyethyl vs. 1-Hydroxyethyl Substitution Pattern

The para-substituted 4-(2-hydroxyethyl)benzoic acid possesses a linear, flexible hydroxyethyl chain, whereas its regioisomer 4-(1-hydroxyethyl)benzoic acid features a branched, sterically hindered secondary alcohol [1]. This structural difference directly impacts polymer chain packing and crystallinity. The linear 2-hydroxyethyl group allows for more efficient chain alignment and intermolecular hydrogen bonding, which is critical for achieving desired liquid crystalline phases or mechanical properties in copolyesters. The branched isomer introduces chain kinks that disrupt packing, leading to more amorphous materials with altered thermal and mechanical behavior.

Regiochemistry Crystallinity Polymer Morphology

Higher Purity Grade Availability vs. 4-Ethylbenzoic Acid for Precision Synthesis

4-(2-Hydroxyethyl)benzoic acid is commercially available in high purity grades of ≥98% (HPLC) and ≥99% (HPLC) from multiple reputable suppliers . In contrast, 4-ethylbenzoic acid is typically offered at standard purity levels (≥95–97%) without readily available high-purity HPLC-verified options from major vendors. This higher purity standard reduces the need for additional purification steps in sensitive applications such as polymer synthesis where trace impurities can act as chain terminators or crosslinking agents, thereby improving reaction reproducibility and product consistency.

Purity Analytical Chemistry Procurement

Optimal Application Scenarios for 4-(2-Hydroxyethyl)benzoic acid (CAS 46112-46-3) Based on Quantitative Evidence


Synthesis of Liquid Crystalline Copolyesters with Controlled Thermotropic Behavior

The linear, flexible hydroxyethyl chain of 4-(2-Hydroxyethyl)benzoic acid is ideal for incorporating mesogenic units into thermotropic liquid crystalline polymers (TLCPs). As demonstrated in studies of photocrosslinkable liquid crystalline random copolyesters, the use of 2-hydroxyethyl-4-hydroxybenzoate as a comonomer enables the tuning of mesophase stability and clearing temperatures [1]. The compound's solubility in polar aprotic solvents like DMSO facilitates solution polycondensation with diols and diacids, while its lower melting point (122–129 °C) allows for melt processing without decomposing thermally sensitive mesogenic groups.

Poly(ester-anhydride) and Biodegradable Polymer Building Block

4-(2-Hydroxyethyl)benzoic acid serves as a key monomer in the synthesis of poly(ester-anhydride)s and biodegradable polyesters. Its dual functionality—aromatic carboxylic acid and aliphatic primary alcohol—enables step-growth polymerization with diacyl chlorides or diisocyanates to form alternating copolymers. The hydroxyethyl spacer imparts flexibility to the polymer backbone, potentially tuning degradation rates and mechanical properties compared to rigid aromatic analogs [1]. The compound's high commercial purity (≥98% HPLC) ensures reproducible stoichiometry and molecular weight control in polycondensation reactions.

Pharmaceutical Prodrug Linker and Drug Conjugate Intermediate

The hydroxyethyl group of 4-(2-Hydroxyethyl)benzoic acid provides a cleavable ester linkage site for reversible conjugation of carboxylic acid-containing drugs. This self-immolative linker strategy, widely employed in carrier-linked prodrug design, relies on the stability of the ester bond in circulation and its enzymatic or pH-dependent hydrolysis at the target site [1]. The compound's solubility in DMSO and ethanol supports solution-phase conjugation chemistry, while its aromatic core provides a rigid scaffold that minimizes conformational flexibility and premature drug release.

Metal-Organic Framework (MOF) and Coordination Polymer Precursor

The carboxylic acid moiety of 4-(2-Hydroxyethyl)benzoic acid acts as a metal-coordinating ligand, enabling the self-assembly of heterometallic coordination polymers. As demonstrated in the synthesis of Cu(II)/Li coordination networks, benzenecarboxylic acids with hydroxyethyl substituents facilitate the formation of discrete or infinite metal-organic frameworks [1]. The hydroxyethyl group may provide additional hydrogen-bonding interactions that influence framework topology and porosity, offering tunable properties for gas storage or catalysis applications.

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